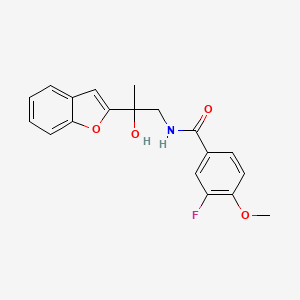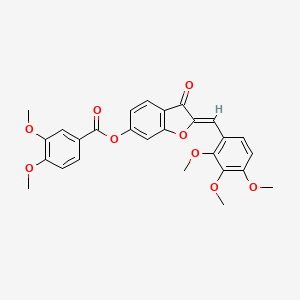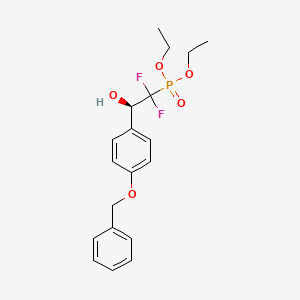![molecular formula C32H32N4O6 B2957733 Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate CAS No. 899920-10-6](/img/structure/B2957733.png)
Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and evaluated for their biological activity . They have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
These compounds are typically synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .科学的研究の応用
Pharmaceutical Research: Antimicrobial Agents
The structural complexity of the compound indicates potential for developing new antimicrobial agents. Similar structures have been synthesized and evaluated for their antimicrobial activity against various microorganisms . The presence of multiple heterocyclic rings, such as quinazolinone and isoquinoline, which are known for their biological activity, could be leveraged to design drugs targeting resistant strains of bacteria or fungi.
Cancer Therapy: Antitumor Properties
Compounds with similar heterocyclic frameworks have shown promise as antitumor agents . The tetrahydroquinazolinone moiety, in particular, is associated with cytotoxic activity against cancer cell lines. Research could focus on modifying the ethyl benzoate group to enhance the compound’s selectivity and potency against specific types of cancer cells.
Inflammatory Diseases: Anti-inflammatory Activity
Heterocyclic compounds, including those with imidazole and quinazolinone rings, have been reported to possess anti-inflammatory properties . This compound could be explored for its efficacy in reducing inflammation in conditions like arthritis or inflammatory bowel disease.
Antioxidant Research: Free Radical Scavenging
Some derivatives of quinazolinone have demonstrated antioxidant potential by scavenging free radicals . This compound could be analyzed for its antioxidant capacity, which might make it useful in preventing oxidative stress-related diseases.
作用機序
特性
IUPAC Name |
ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6/c1-2-42-31(40)24-12-5-7-14-26(24)33-28(37)21-36-27-15-8-6-13-25(27)30(39)35(32(36)41)18-9-16-29(38)34-19-17-22-10-3-4-11-23(22)20-34/h3-5,7,10-12,14,25,27H,2,6,8-9,13,15-21H2,1H3,(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRBEXCXMIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2957653.png)
![1-(4-((1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2957654.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)
![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)



![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)
![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)